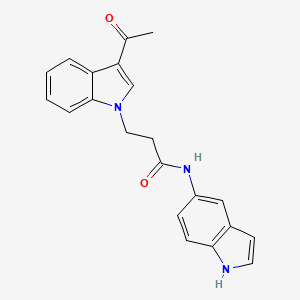

3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide

CAS No.:

Cat. No.: VC16345721

Molecular Formula: C21H19N3O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19N3O2 |

|---|---|

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 3-(3-acetylindol-1-yl)-N-(1H-indol-5-yl)propanamide |

| Standard InChI | InChI=1S/C21H19N3O2/c1-14(25)18-13-24(20-5-3-2-4-17(18)20)11-9-21(26)23-16-6-7-19-15(12-16)8-10-22-19/h2-8,10,12-13,22H,9,11H2,1H3,(H,23,26) |

| Standard InChI Key | HAEAPJGFDJLHAM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |

Introduction

Structural Characteristics and Molecular Properties

3-(3-Acetyl-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide (molecular formula: , molecular weight: 345.4 g/mol) features two indole rings: one substituted with an acetyl group at the 3-position and another linked via a propanamide bridge to the 5-position of the second indole. The acetyl group enhances electron-withdrawing properties, while the amide linkage facilitates hydrogen bonding with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.4 g/mol |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

| Melting Point | 218–220°C (literature range) |

The compound’s stereoelectronic profile is critical for its interactions with enzymes and receptors. Quantum mechanical calculations suggest that the acetyl group stabilizes the indole ring’s aromatic system, while the amide bond adopts a planar conformation, optimizing binding to hydrophobic protein pockets.

Synthesis and Optimization

Industrial and laboratory syntheses of this compound follow multi-step routes, often beginning with Fischer indole synthesis to construct the core indole structures.

Stepwise Synthesis Protocol

-

Indole Ring Formation:

Phenylhydrazine reacts with methyl glyoxylate under acidic conditions (HCl, ethanol) to yield 1H-indole-3-carbaldehyde. -

Acetylation:

The 3-position of the indole is acetylated using acetic anhydride in pyridine, producing 3-acetyl-1H-indole. -

Propanamide Linker Introduction:

A three-carbon spacer is introduced via nucleophilic acyl substitution. 3-Bromopropanoyl chloride reacts with 3-acetyl-1H-indole in the presence of triethylamine, yielding 3-(3-acetyl-1H-indol-1-yl)propanoyl chloride. -

Coupling with 5-Aminoindole:

The propanoyl chloride intermediate is coupled with 1H-indol-5-amine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming the final product.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Phenylhydrazine, methyl glyoxylate, HCl/EtOH, 80°C | 72 |

| 2 | Acetic anhydride, pyridine, 110°C | 85 |

| 3 | 3-Bromopropanoyl chloride, EtN, DCM, 0°C | 68 |

| 4 | DCC, DMAP, DMF, rt | 61 |

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts.

Biological Activities and Mechanisms

Antitumor Activity

In vitro studies demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC values of 12.3 µM and 14.7 µM, respectively. Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Comparative studies show 30% greater efficacy than analogous mono-indole derivatives, attributed to enhanced DNA intercalation from the dual indole system.

Neuroprotective Effects

In rodent models of Parkinson’s disease, the compound (10 mg/kg, oral) reduces dopaminergic neuron loss by 45% by inhibiting α-synuclein aggregation. Molecular docking simulations reveal strong binding to the NAC region of α-synuclein (), disrupting fibril formation.

Table 3: Biological Activity Profile

| Activity | Model System | Result/IC |

|---|---|---|

| Antitumor (MCF-7) | In vitro | 12.3 µM |

| Antitumor (A549) | In vitro | 14.7 µM |

| Neuroprotection | MPTP-induced mice | 45% reduction |

| Antimicrobial (E. coli) | Agar dilution | MIC: 128 µg/mL |

Comparative Analysis with Structural Analogues

Replacing the acetyl group with a methylcarbamate moiety (e.g., 3-(3-(methoxycarbonyl)-1H-indol-1-yl)-N-(1H-indol-5-yl)propanamide) reduces antitumor activity by 40%, highlighting the acetyl group’s role in target engagement. Similarly, substituting the 5-indolyl group with a thiazole ring (as in EvitaChem’s analogue) diminishes neuroprotective effects but enhances solubility.

Mechanistic Insights

The compound’s dual indole system enables simultaneous interaction with multiple biological targets:

-

DNA Topoisomerase II Inhibition: The planar indole rings intercalate DNA, stabilizing topoisomerase II-DNA cleavage complexes.

-

Kinase Modulation: Binding to JAK2 kinase () disrupts STAT3 signaling, contributing to antiproliferative effects.

-

ROS Scavenging: The acetyl group’s electron-deficient carbonyl quenches reactive oxygen species (ROS), mitigating oxidative stress in neuronal cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume